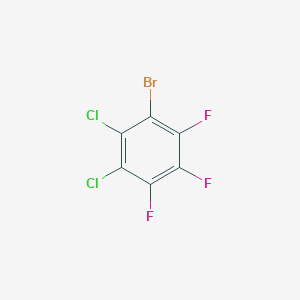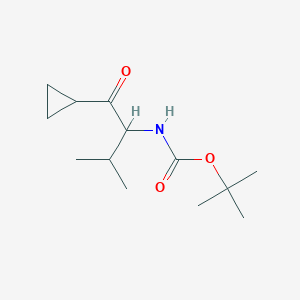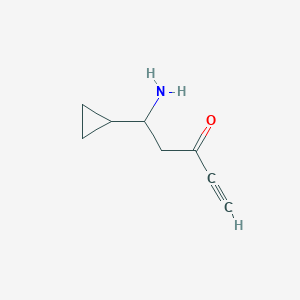
5-Amino-5-cyclopropylpent-1-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-5-cyclopropylpent-1-yn-3-one is an organic compound with the molecular formula C8H11NO. It is a cyclopropyl derivative with an amino group and a triple bond, making it an interesting subject for chemical research and applications .
Vorbereitungsmethoden
The synthesis of 5-Amino-5-cyclopropylpent-1-yn-3-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylacetylene with an appropriate amine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-Amino-5-cyclopropylpent-1-yn-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Common reagents and conditions used in these reactions include catalysts, solvents like ethanol or water, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway but can include various substituted derivatives and heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5-Amino-5-cyclopropylpent-1-yn-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Wirkmechanismus
The mechanism by which 5-Amino-5-cyclopropylpent-1-yn-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities .
Vergleich Mit ähnlichen Verbindungen
5-Amino-5-cyclopropylpent-1-yn-3-one can be compared with other similar compounds, such as:
5-Amino-1-pentyn-3-one: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
5-Amino-5-methylpent-1-yn-3-one: Contains a methyl group instead of a cyclopropyl group, leading to different chemical properties and applications.
5-Amino-5-phenylpent-1-yn-3-one:
The uniqueness of this compound lies in its cyclopropyl group, which imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
5-amino-5-cyclopropylpent-1-yn-3-one |
InChI |
InChI=1S/C8H11NO/c1-2-7(10)5-8(9)6-3-4-6/h1,6,8H,3-5,9H2 |
InChI-Schlüssel |
YTUFMDVSVGHBER-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)CC(C1CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


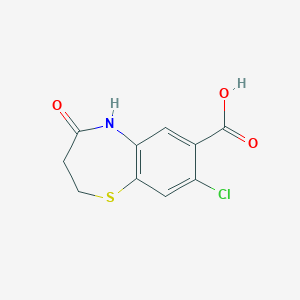
![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)
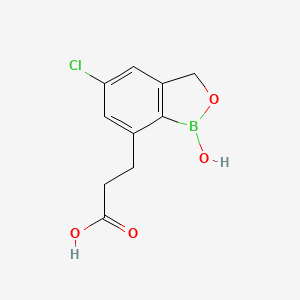
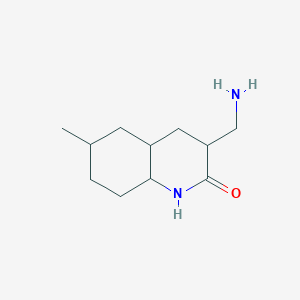
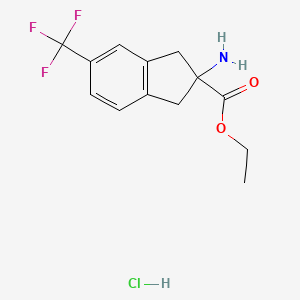
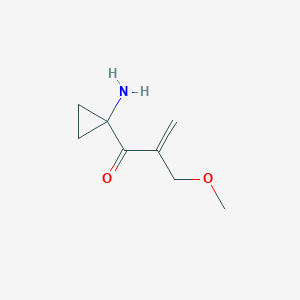
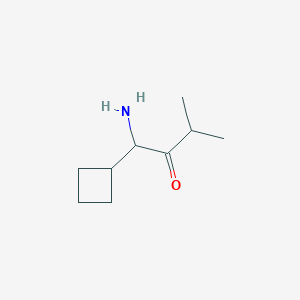
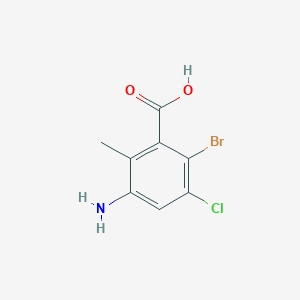
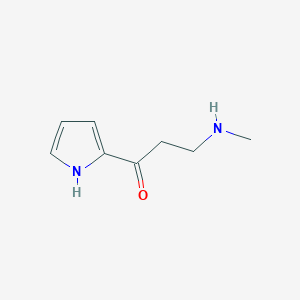

![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)
